2-chloro-6-(trifluoromethyl)-1H-benzimidazole
Overview
Description
“2-chloro-6-(trifluoromethyl)-1H-benzimidazole” is a chemical compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzimidazole ring substituted with a chloro group at the 2nd position and a trifluoromethyl group at the 6th position .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 224.57 . The compound has a SMILES string representation ofNC(=O)c1ccc(nc1Cl)C(F)(F)F
.
Scientific Research Applications
Molecular Interactions and Solubility Enhancement
2-chloro-6-(trifluoromethyl)-1H-benzimidazole has been explored for its interaction with 2-hydroxypropyl-β-cyclodextrin (HPβCD). This study revealed that HPβCD enhances the water solubility of benzimidazole derivatives through inclusion complex formation. Techniques like two-dimensional ¹H NMR spectroscopy and molecular modeling were employed to understand the molecular arrangement of this inclusion complex in solution. The solid-state complexation was confirmed using differential scanning calorimetry, powder X-ray diffraction, and scanning electron microscopy (Rojas-Aguirre et al., 2011).
Antimicrobial and Antiparasitic Activities
Benzimidazole derivatives, including those with this compound structures, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising results in vitro, especially against microbial strains such as Escherichia coli and Staphylococcus aureus. The interaction of these compounds with calf thymus DNA suggests that they can effectively intercalate into DNA, potentially blocking DNA replication and exerting antimicrobial activity (Zhang et al., 2014).
Anticancer Potential
Certain benzimidazole derivatives have been explored for their potential as anticancer agents. Cytotoxicity evaluations against various human neoplastic cell lines have identified compounds with significant activity, indicating the possibility of these derivatives being potent anticancer agents. The specific mechanisms of action, including cell cycle arrest and apoptosis induction, have been a focus in these studies (Romero-Castro et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that many trifluoromethyl group-containing drugs have been approved by the fda over the last 20 years . These drugs interact with a variety of targets, including receptors, enzymes, and ion channels, to exert their therapeutic effects .
Mode of Action
Trifluoromethyl group-containing drugs generally interact with their targets to modulate their activity . This can result in changes to cellular processes and signaling pathways, leading to therapeutic effects .
Biochemical Pathways
Trifluoromethyl group-containing drugs can influence a variety of biochemical pathways depending on their specific targets . These can include signaling pathways, metabolic pathways, and others .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
The effects of trifluoromethyl group-containing drugs can vary widely depending on their specific targets and the pathways they affect .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a drug .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-13-5-2-1-4(8(10,11)12)3-6(5)14-7/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQXWSPZVZKNRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10320327 | |
Record name | 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10320327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86604-86-6 | |
Record name | 86604-86-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10320327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-chloro-6-(trifluoromethyl)-1H-benzimidazole synthesized according to the research?
A1: The research outlines the synthesis of this compound as a starting material for further derivatization. It is obtained via a two-step process:
- Formation of the benzimidazolone derivative: 4-Trifluoromethyl-o-phenylenediamine reacts with 1,1′-carbonyldiimidazole to yield the corresponding benzimidazolone derivative. []
- Chlorination: The benzimidazolone derivative is then converted to this compound. The specific reagents and conditions for this chlorination step are not detailed in the abstract. []
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